1-Chloro-2,4-difluoro-5-(fluoromethoxy)benzene
CAS No.:
Cat. No.: VC18799005
Molecular Formula: C7H4ClF3O
Molecular Weight: 196.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4ClF3O |
|---|---|
| Molecular Weight | 196.55 g/mol |
| IUPAC Name | 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene |
| Standard InChI | InChI=1S/C7H4ClF3O/c8-4-1-7(12-3-9)6(11)2-5(4)10/h1-2H,3H2 |
| Standard InChI Key | QHZFCTKORQQTLF-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=CC(=C1Cl)F)F)OCF |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at positions 1, 2, 4, and 5 with chlorine, fluorine, fluorine, and a fluoromethoxy group (-O-CH₂F), respectively. The IUPAC name, 1-chloro-2,4-difluoro-5-(fluoromethoxy)benzene, reflects this substitution pattern. The molecular formula C₇H₄ClF₃O corresponds to a planar aromatic system with bond angles and lengths consistent with halogenated benzenes.
Electronic Effects
The chlorine and fluorine atoms exert strong electron-withdrawing inductive effects (-I), while the fluoromethoxy group introduces a weaker electron-donating resonance effect (+M) via the oxygen atom. This duality creates a polarized electronic environment, enhancing reactivity at specific ring positions. For instance, the meta-directing nature of the fluoromethoxy group influences electrophilic substitution patterns .
Spectroscopic Signatures
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NMR: The ¹⁹F NMR spectrum would display distinct signals for the three fluorine atoms: two from the ring (δ ≈ -110 to -120 ppm for aromatic F) and one from the fluoromethoxy group (δ ≈ -70 to -80 ppm for -O-CH₂F) .
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IR: Stretching vibrations for C-F (1100–1000 cm⁻¹), C-Cl (750–550 cm⁻¹), and C-O (1250–1050 cm⁻¹) are observable.
Synthesis and Optimization
Reaction Pathways
Synthesis typically involves sequential halogenation and alkoxylation steps. A plausible route includes:
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Chlorination: Direct chlorination of 2,4-difluorophenol using Cl₂ in the presence of FeCl₃.
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Fluoromethoxy Introduction: Nucleophilic aromatic substitution (SNAr) at position 5 using fluoromethoxide (CH₂FO⁻) under basic conditions.
Catalytic Considerations
Modified Raney nickel catalysts (e.g., Ni-Al-Mo-Co systems) have proven effective in hydrogenation steps for analogous compounds, achieving yields >90% under optimized conditions . For example, hydrogenation of nitro precursors at 40°C and 500 psig in methanol solvent minimizes side reactions like dechlorination .
Solvent and Temperature Effects
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Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance SNAr reactivity by stabilizing transition states.
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Temperature: Reactions are typically conducted at 60–100°C to balance kinetics and selectivity.
Applications
Pharmaceutical Intermediates
The compound serves as a precursor to bioactive molecules. For example:
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Antimicrobial Agents: Derivatives with triazole or sulfonamide moieties exhibit broad-spectrum activity.
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Kinase Inhibitors: The fluoromethoxy group improves metabolic stability in tyrosine kinase inhibitors.
Agrochemical Development
In agrochemicals, the compound’s halogenated structure enhances pesticidal efficacy:
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Herbicides: Modifications at the fluoromethoxy group yield compounds with auxin-like activity.
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Insect Growth Regulators: Halogenated aromatics disrupt chitin synthesis in insects.
Advanced Materials
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Liquid Crystals: The compound’s planar structure and polar substituents stabilize nematic phases in display technologies.
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Polymer Additives: Incorporation into polyesters improves flame retardancy.
Comparative Analysis with Analogues
The fluoromethoxy derivative’s enhanced polarity and stability compared to its methoxy and nitro analogues make it preferable in drug design .
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